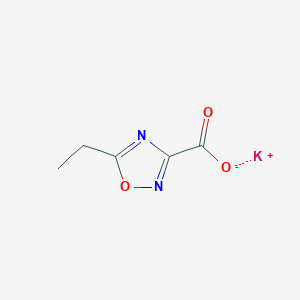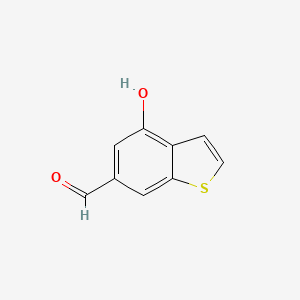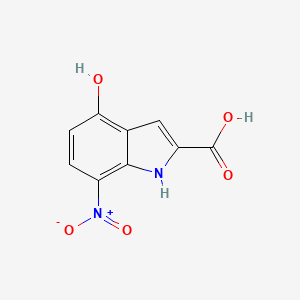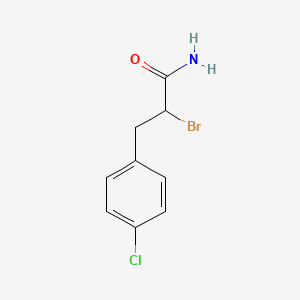
Potassium 5-ethyl-1,2,4-oxadiazole-3-carboxylate
Overview
Description
Potassium 5-ethyl-1,2,4-oxadiazole-3-carboxylate (K-EODC) is an organic compound that has been used in a variety of scientific research applications, including as a catalyst for organic synthesis, as a reagent for the synthesis of organic compounds, and as an inhibitor for enzymatic reactions. K-EODC is a member of the oxadiazole family, which is a group of compounds known for their ability to form strong hydrogen bonds and exhibit high solubility in organic solvents. K-EODC has several unique properties that make it an attractive choice for a variety of applications.
Scientific Research Applications
Synthesis and Cytotoxic Activity
Potassium 5-ethyl-1,2,4-oxadiazole-3-carboxylate is involved in the synthesis of various oxadiazole compounds. For instance, the synthesis of 3-aryl-5-pentyl-1,2,4-oxadiazoles using potassium carbonate has been studied. These compounds exhibit significant antiproliferative activities against different human cell lines, highlighting their potential in cancer research and treatment (Barros et al., 2014).
Role in Medicinal Chemistry
Ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate, a relative of this compound, serves as a versatile building block in medicinal chemistry. It is used for preparing biologically relevant molecules due to its ability to undergo reactions with various nucleophiles, forming new series of bifunctional 1,2,4-oxadiazole derivatives (Jakopin, 2018).
Synthesis of Hydroxyalkyl-Oxadiazoles
The compound also facilitates the synthesis of 3-aryl-5-hydroxyalkyl-1,2,4-oxadiazoles. This process involves a simple and straightforward method, indicating its utility as a precursor or intermediate in synthesizing various biologically active oxadiazoles (Neves Filho et al., 2013).
Antimicrobial and Anti-HIV Activity
Some derivatives of 1,2,4-oxadiazoles, which can be synthesized using this compound, have demonstrated antimicrobial and anti-HIV-1 activities. This underlines the potential of these compounds in developing new treatments for infectious diseases (El-Emam et al., 2004).
Mechanism of Action
- Its mechanism of action may involve alterations in baroreflex sensitivity, hormone sensitivity in vascular smooth muscle, and sympathetic nervous system cells .
- However, we can speculate that A10 might impact pathways related to bacterial virulence, two-component regulation systems, flagellar assembly, bacterial secretion, quorum sensing, ABC transporters, and bacterial chemotaxis .
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Biochemical Analysis
Biochemical Properties
Potassium 5-ethyl-1,2,4-oxadiazole-3-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound can act as a ligand, binding to specific active sites on enzymes and altering their activity. For instance, it may inhibit or activate enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux. Additionally, this compound can interact with proteins involved in cell signaling pathways, modulating their function and affecting downstream cellular processes .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. In general, this compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may upregulate or downregulate the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, this compound can affect cellular metabolism by modulating the activity of key metabolic enzymes, resulting in altered energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism is the binding interaction with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound may have minimal or beneficial effects, such as enhancing metabolic activity or improving cell signaling. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage level triggers a significant change in the compound’s impact on the organism .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for metabolic processes. This compound can influence metabolic flux by modulating the activity of enzymes involved in key pathways, such as glycolysis and the citric acid cycle. Additionally, this compound can affect metabolite levels, leading to changes in the overall metabolic profile of cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments, influencing its activity and function. The transport and distribution of this compound are crucial for its effective action in biochemical processes .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular environment. Understanding the subcellular localization of this compound is essential for elucidating its precise role in cellular processes .
Properties
IUPAC Name |
potassium;5-ethyl-1,2,4-oxadiazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3.K/c1-2-3-6-4(5(8)9)7-10-3;/h2H2,1H3,(H,8,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQAQTVQHWDCFR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5KN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride](/img/structure/B1448340.png)

![2-(4-nitrophenyl)-4H,5H,6H,7H-furo[3,2-c]pyridine](/img/structure/B1448343.png)
![2-[(4-Tert-butylphenyl)methyl]propanedioic acid](/img/structure/B1448345.png)






![2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B1448358.png)

